2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid
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Overview
Description
2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a dimethoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. As a precursor to dopamine, it plays a crucial role in the biosynthesis of this neurotransmitter. The compound undergoes enzymatic hydroxylation to form dihydroxyphenylalanine (DOPA), which is then decarboxylated to produce dopamine. This pathway is essential for the regulation of various physiological processes, including motor control and mood regulation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (DOPA): A direct precursor to dopamine and used in the treatment of Parkinson’s disease.
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid: A related compound with similar structural features but different biological activity.
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile: Another structurally similar compound with distinct chemical properties.
Uniqueness
2-Amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as a precursor to dopamine highlights its importance in both biochemical research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPVWZDNDNCTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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